molecular formula C15H16N4O2 B2890727 (3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058502-65-9

(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2890727
CAS RN: 2058502-65-9
M. Wt: 284.319
InChI Key: ZIWMILZLHBFOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction . Additionally, the B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation were very close .

Scientific Research Applications

Cancer Research

The isoxazole moiety of this compound has been explored for its potential in cancer therapy. Specifically, derivatives have been synthesized to evaluate their inhibitory activities against BRD4 , a protein implicated in cancer progression. For instance, compound DDT26 , a derivative, showed potent inhibitory effects on BRD4 and significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .

Drug Design and Synthesis

This compound serves as a scaffold for the design and synthesis of new drugs. Its structure allows for the creation of multiple derivatives, which can be screened for various biological activities. The synthesis and characterization of such derivatives are crucial steps in the development of new medications .

Structural Biology

The crystal structure of the compound and its derivatives can be determined by single-crystal X-ray diffraction. This information is vital for understanding the molecular interactions and designing drugs with improved efficacy .

Computational Chemistry

Density Functional Theory (DFT) studies are conducted to calculate the optimized structure of the molecule. These computational models help predict the behavior of the compound in biological systems and guide the synthesis of more effective drug candidates .

Pharmacology

Research into the pharmacological effects of derivatives of this compound includes evaluating their potential as inhibitors of specific proteins involved in disease pathways. For example, the anti-breast cancer activity of derivatives has been assessed, providing insights into their therapeutic potential .

Biochemistry

The compound’s interaction with biological macromolecules, such as DNA, can be studied to understand its mechanism of action. Investigations into how it induces DNA damage in cancer cells are examples of such research applications .

Medicinal Chemistry

The compound is used in medicinal chemistry to develop new chemical entities with potential therapeutic applications. Its derivatives are tested for various biological activities, including their ability to modulate gene expression and affect cellular processes .

Chemical Biology

In chemical biology, the compound’s role in modulating biological systems is explored. This includes studying its effects on cell migration, colony formation, and cell cycle arrest, which are critical factors in the development of anti-cancer strategies .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-8-14(9(2)21-18-8)15(20)19-10-3-4-13(19)11-6-16-7-17-12(11)5-10/h6-7,10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWMILZLHBFOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.